1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one
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Overview
Description
1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a hydroxyl group attached to the pyridine ring and an ethoxyphenyl group at the 1-position
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-ethoxybenzaldehyde with 3-hydroxypyridine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has indicated its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with these targets, thereby modulating their activity. The ethoxyphenyl group contributes to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-hydroxypyridin-4-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-hydroxypyridin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-hydroxypyridin-2-one: Similar structure but with the hydroxyl group at the 2-position
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C13H13NO3/c1-2-17-11-5-3-10(4-6-11)14-8-7-12(15)13(16)9-14/h3-9,16H,2H2,1H3 |
InChI Key |
DBOGACBXPRHPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=C2)O |
Origin of Product |
United States |
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